An In-depth Technical Guide to 2,3,5-Triphenylpyridine: Synthesis, Properties, and Applications
An In-depth Technical Guide to 2,3,5-Triphenylpyridine: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Allure of the Pyridine Scaffold
The pyridine ring is a cornerstone of heterocyclic chemistry, forming the structural basis for a multitude of natural products, pharmaceuticals, and functional materials.[1] Its unique electronic properties and ability to participate in a wide range of chemical transformations have made it a privileged scaffold in medicinal chemistry and materials science.[1][2] Among the vast family of pyridine derivatives, polyphenyl-substituted pyridines have garnered significant attention due to their intriguing photophysical properties and potential as versatile molecular building blocks. This guide provides a comprehensive technical overview of a specific, unsymmetrically substituted isomer: 2,3,5-triphenylpyridine.
It is important to note that while extensive literature exists for the symmetric 2,4,6-triphenylpyridine isomer, specific experimental data for 2,3,5-triphenylpyridine is notably scarce.[3] Therefore, this guide will leverage established principles of pyridine chemistry and available data from closely related analogues to present a scientifically grounded exploration of its synthesis, predicted properties, and potential applications. We will clearly delineate between established data for other isomers and reasoned extrapolations for the 2,3,5-triphenylpyridine structure.
Part 1: Synthesis of Unsymmetrical Triphenylpyridines
The construction of the 2,3,5-triphenylpyridine scaffold necessitates synthetic strategies that can accommodate the regioselective introduction of three distinct phenyl groups onto the pyridine core. While one-pot multicomponent reactions are highly efficient for symmetrical isomers like 2,4,6-triphenylpyridine, the synthesis of unsymmetrical analogues often requires more controlled, stepwise approaches.[3][4]
Proposed Synthetic Strategy: Sequential Cross-Coupling
A highly versatile and modular approach to 2,3,5-triphenylpyridine is through sequential palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[5][6] This method allows for the controlled, stepwise introduction of phenyl groups onto a pre-functionalized pyridine core.
Experimental Protocol: Proposed Suzuki-Miyaura Cross-Coupling Route
-
Starting Material: A di- or tri-halogenated pyridine, such as 2,3,5-tribromopyridine, serves as a suitable starting scaffold.
-
First Coupling Reaction:
-
In a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), dissolve 2,3,5-tribromopyridine (1.0 eq) in a suitable solvent system, such as a mixture of 1,4-dioxane and water.[7]
-
Add phenylboronic acid (1.0-1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₃PO₄ or Na₂CO₃, 2-3 eq).[7]
-
The regioselectivity of the first coupling can often be controlled by the differential reactivity of the halogenated positions on the pyridine ring. For instance, the 2- and 5-positions may exhibit different reactivity profiles compared to the 3-position. Careful optimization of reaction conditions (temperature, catalyst, and ligand) is crucial to favor monosubstitution at a specific position.
-
Heat the reaction mixture (e.g., 85-95 °C) and monitor its progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[7]
-
Upon completion, perform an aqueous workup, extract the product with an organic solvent (e.g., ethyl acetate), and purify by column chromatography to isolate the monophenylated dihalopyridine intermediate.
-
-
Second and Third Coupling Reactions:
-
Repeat the Suzuki coupling protocol with the isolated monophenylated and subsequently diphenylated intermediates, using phenylboronic acid to introduce the remaining phenyl groups.
-
Purification by column chromatography after each coupling step is essential to isolate the desired intermediates and the final 2,3,5-triphenylpyridine product.
-
Causality Behind Experimental Choices: The choice of a palladium catalyst and a phosphine ligand is critical for the efficiency of the Suzuki coupling. The base is required to activate the boronic acid for transmetalation to the palladium center.[8] The use of an aqueous-organic solvent system can enhance the solubility of the various reagents and facilitate the reaction.[7] Stepwise coupling provides the necessary control to build the unsymmetrical substitution pattern, a level of control not easily achieved in one-pot syntheses.
Caption: Proposed workflow for the synthesis of 2,3,5-triphenylpyridine via sequential Suzuki coupling.
Alternative Synthetic Approaches: Kröhnke Pyridine Synthesis
The Kröhnke pyridine synthesis is a powerful method for preparing polysubstituted pyridines.[9] While traditionally used for symmetrical products, modifications have been developed for the synthesis of unsymmetrical pyridines.[4][10] A plausible Kröhnke-type approach to 2,3,5-triphenylpyridine would involve the reaction of a carefully chosen α,β-unsaturated carbonyl compound with an α-pyridinium methyl ketone salt in the presence of ammonium acetate.[9] Achieving the desired 2,3,5-substitution pattern would depend on the strategic placement of phenyl groups on the precursors. However, this approach may present challenges in controlling regioselectivity and could lead to mixtures of isomers.
Part 2: Physicochemical and Spectroscopic Properties
Due to the lack of direct experimental data for 2,3,5-triphenylpyridine, we will present a comparative analysis based on the well-characterized 2,4,6-triphenylpyridine isomer and discuss the expected influence of the unsymmetrical substitution pattern.
| Property | 2,4,6-Triphenylpyridine (Experimental) | 2,3,5-Triphenylpyridine (Predicted) |
| Molecular Formula | C₂₃H₁₇N | C₂₃H₁₇N |
| Molecular Weight | 307.39 g/mol [11] | 307.39 g/mol |
| Melting Point | 138-143 °C[3] | Likely a crystalline solid with a distinct melting point, potentially lower than the 2,4,6-isomer due to reduced symmetry. |
| Solubility | Soluble in organic solvents like ethanol and acetone; low solubility in water.[12] | Expected to have similar solubility in organic solvents and low aqueous solubility. |
| Appearance | White to yellow/orange crystalline solid.[12] | Predicted to be a white or off-white crystalline solid. |
Spectroscopic Characterization
The structural elucidation of 2,3,5-triphenylpyridine would rely on a combination of standard spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to be complex due to the lack of symmetry. The protons on the pyridine ring and the three distinct phenyl groups would resonate in the aromatic region (typically 7.0-8.5 ppm), with a unique set of chemical shifts and coupling patterns reflecting their specific electronic environments.
-
¹³C NMR: The carbon NMR spectrum would show 23 distinct signals corresponding to each carbon atom in the molecule, providing clear evidence of its unsymmetrical nature. The chemical shifts would be indicative of the electronic environment of each carbon, with carbons closer to the nitrogen atom of the pyridine ring generally appearing at a higher chemical shift.
Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula (C₂₃H₁₇N) by providing a highly accurate mass measurement. The mass spectrum would show a prominent molecular ion peak (M+) at m/z 307.1361.[11]
Infrared (IR) Spectroscopy:
-
The IR spectrum would display characteristic absorption bands for C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹), C=C and C=N stretching vibrations of the pyridine and phenyl rings (in the 1400-1600 cm⁻¹ region), and C-H bending vibrations.[13]
Caption: General workflow for the purification and structural characterization of 2,3,5-triphenylpyridine.
Part 3: Reactivity and Chemical Properties
The chemical reactivity of 2,3,5-triphenylpyridine is dictated by the electronic nature of the pyridine ring, which is generally electron-deficient, and the presence of the three phenyl substituents.
-
Basicity: The nitrogen atom of the pyridine ring possesses a lone pair of electrons, rendering the molecule basic. However, the electron-withdrawing nature of the three phenyl groups is expected to reduce the basicity compared to unsubstituted pyridine. It will readily form salts upon treatment with strong acids.
-
Electrophilic Aromatic Substitution: The pyridine ring is generally deactivated towards electrophilic substitution. Any such reactions would likely occur on the more electron-rich phenyl rings.
-
Coordination Chemistry: The nitrogen atom can act as a ligand, coordinating with various metal ions to form metal complexes. This property is of significant interest in the development of catalysts and functional materials.[12]
Part 4: Potential Applications in Research and Drug Development
While specific applications for 2,3,5-triphenylpyridine have not been reported, the broader class of functionalized pyridines and triphenylpyridines are of significant interest in several fields.
Medicinal Chemistry
The pyridine scaffold is a key component in numerous FDA-approved drugs, exhibiting a wide range of biological activities including anticancer, anti-inflammatory, and antimicrobial properties.[1][14][15] The unsymmetrical nature of 2,3,5-triphenylpyridine could offer unique steric and electronic properties, potentially leading to novel interactions with biological targets such as enzymes and receptors. Its lipophilic character suggests it could be a scaffold for developing agents that target the central nervous system or other lipophilic environments.
Materials Science
Triphenylpyridine derivatives are being explored for their applications in organic light-emitting diodes (OLEDs) as electron-transporting and hole-blocking materials.[16][17] Their thermal stability and photophysical properties make them attractive candidates for these applications. The specific substitution pattern of 2,3,5-triphenylpyridine could lead to unique solid-state packing and electronic properties, potentially offering advantages in the design of novel organic electronic materials.
Conclusion
2,3,5-Triphenylpyridine represents an intriguing yet underexplored member of the polyphenylpyridine family. While a lack of direct experimental data necessitates a degree of scientific extrapolation, this guide has outlined plausible and robust synthetic strategies, predicted its key physicochemical and spectroscopic properties based on well-understood chemical principles and data from related isomers, and highlighted its potential applications in medicinal chemistry and materials science. It is our hope that this technical guide will serve as a valuable resource for researchers, encouraging further investigation into the synthesis and characterization of this and other unsymmetrically substituted pyridines, thereby unlocking their full potential in drug discovery and materials innovation.
References
- A Comparative Guide to 2,3,6-Triphenylpyridine and 2,4,6-Triphenylpyridine for Researchers. (2025). BenchChem.
- Tu, S., et al. (2009). Diversity-Oriented Synthesis of Kröhnke Pyridines.
- Functionalized Pyridines as Valuable Building Blocks in Organic Synthesis and Medicinal Chemistry. (2021). Life Chemicals.
- The simple production of nonsymmetric quaterpyridines through Kröhnke pyridine synthesis. (2015). Beilstein Journal of Organic Chemistry.
- 2,4,6-Triphenylpyridine. PubChem.
- Le, T. N. M., et al.
- Sustainable Synthesis of 2,4,6-Trisubstituted Pyridines Using Surface-Modified PET@UiO-66 Vials. (2025). ACS Omega.
- The simple production of nonsymmetric quaterpyridines through Kröhnke pyridine synthesis. (2015).
- Pyridine, 2,4,6-triphenyl-. NIST WebBook. National Institute of Standards and Technology.
- Pyridine, 2,4,6-triphenyl-. NIST WebBook, Condensed phase thermochemistry data. National Institute of Standards and Technology.
- Kröhnke pyridine synthesis. Wikipedia.
- Baran, P. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab, Scripps Research.
- Recent Advances of Pyridinone in Medicinal Chemistry. (2022). Frontiers in Chemistry.
- Recent Advances of Pyridinone in Medicinal Chemistry. (2022). PMC - NIH.
- Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. (2022). Critical Reviews in Analytical Chemistry.
- Chemical Properties of Pyridine, 2,4,6-triphenyl- (CAS 580-35-8). Cheméo.
- Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. (2022).
- Li, N., et al. (2011). Synthesis and properties of n-type triphenylpyridine derivatives and applications in deep-blue organic light-emitting devices as electron-transporting layer.
- Negi, A., et al. (2022). An improved method for synthesis of non-symmetric triarylpyridines.
- Synthesis and properties of n-type triphenylpyridine derivatives and applications in deep-blue organic light-emitting devices as electron-transporting layer. (2011).
- 2,4,6-Triphenylpyridine. CymitQuimica.
- Suzuki reaction. Wikipedia.
- Synthesis of Formylphenylpyridinecarboxylic Acids Using Suzuki—Miyaura Coupling Reactions.
- A Method for Synthesis of Non-Symmetric Triphenylpyridines. (2022). Aalto Research Portal.
- Multicomponent Synthesis of Novel Unsymmetric 6-Aryl Substituted 5-Nitropyridines. (2024).
- An improved method for synthesis of non-symmetric triarylpyridines. (2022).
- Functional Materials from Biomass-Derived Terpyridines: State of the Art and Few Possible Perspectives. (2024). MDPI.
- Suzuki Coupling. Organic Chemistry Portal.
- Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. (2022). MDPI.
- An improved method for synthesis of non-symmetric triarylpyridines. (2022). University of Helsinki.
- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). PMC.
- Strong emission of 2,4,6-triphenylpyridine-functionalized polytyrosine and hydrogen-bonding interactions with poly(4-vinylpyridine). Polymer Chemistry (RSC Publishing).
Sources
- 1. lifechemicals.com [lifechemicals.com]
- 2. tandfonline.com [tandfonline.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 10. The simple production of nonsymmetric quaterpyridines through Kröhnke pyridine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 2,4,6-Triphenylpyridine | C23H17N | CID 136370 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. CAS 580-35-8: 2,4,6-Triphenylpyridine | CymitQuimica [cymitquimica.com]
- 13. Pyridine, 2,4,6-triphenyl- [webbook.nist.gov]
- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
- 16. Synthesis and properties of n-type triphenylpyridine derivatives and applications in deep-blue organic light-emitting devices as electron-transporting layer - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
